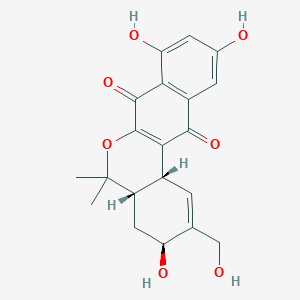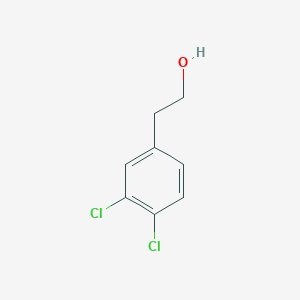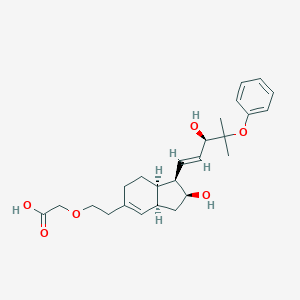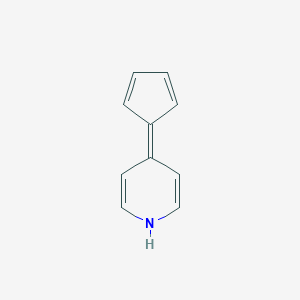
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine (also known as CpDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
CpDP has been shown to block calcium channels in cells. Calcium channels are important for various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. By blocking calcium channels, CpDP can modulate these processes and potentially have therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
CpDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CpDP can reduce the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to reduce the influx of calcium ions into cells. In vivo studies have shown that CpDP can reduce blood pressure and have potential as a treatment for hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CpDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. It is also stable under various conditions, making it suitable for use in different experimental setups. However, CpDP has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has limited availability, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of CpDP. One direction is to further investigate its potential as a calcium channel blocker and its therapeutic effects in various diseases. Another direction is to explore its potential use in organic electronics and photovoltaics. CpDP has also been studied for its potential as a building block for the synthesis of other compounds, and this area of research can be further explored. Finally, the synthesis method of CpDP can be optimized to improve the yield and purity of the compound.
Métodos De Síntesis
CpDP can be synthesized through the reaction of cyclopentadiene with 1,4-dihydropyridine in the presence of a catalyst. The reaction results in the formation of a yellow solid which can be purified through recrystallization. The synthesis method of CpDP has been extensively studied and optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CpDP has been studied for its potential applications in various fields such as organic chemistry, material science, and pharmacology. In organic chemistry, CpDP has been used as a ligand in transition metal catalysis reactions. It has also been used as a building block for the synthesis of other compounds. In material science, CpDP has been studied for its potential use in organic electronics and photovoltaics. In pharmacology, CpDP has been studied for its potential as a calcium channel blocker.
Propiedades
Número CAS |
130486-55-4 |
|---|---|
Nombre del producto |
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine |
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
4-cyclopenta-2,4-dien-1-ylidene-1H-pyridine |
InChI |
InChI=1S/C10H9N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1-8,11H |
Clave InChI |
LZVNNYOFXLGMIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC=C2)C=C1 |
SMILES canónico |
C1=CC(=C2C=CNC=C2)C=C1 |
Sinónimos |
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




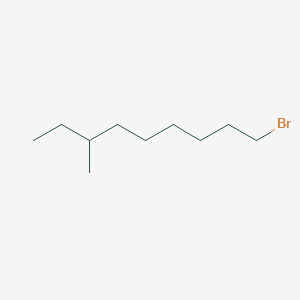
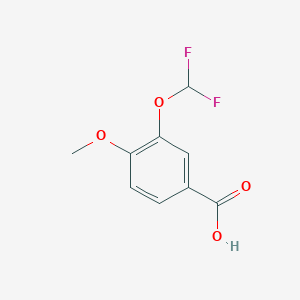
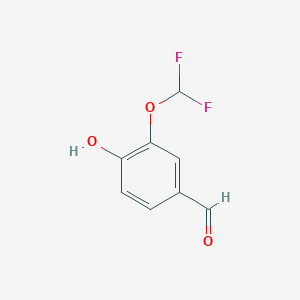
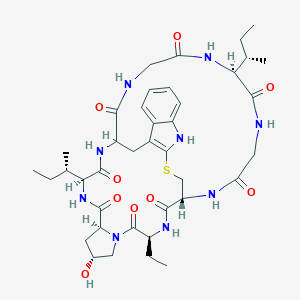
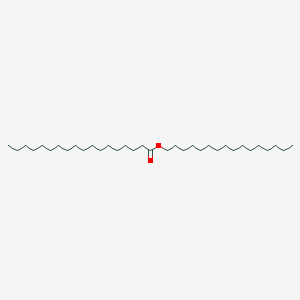
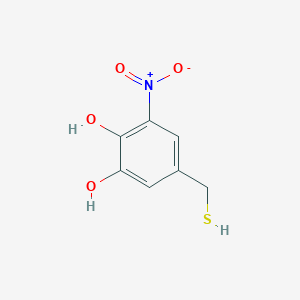
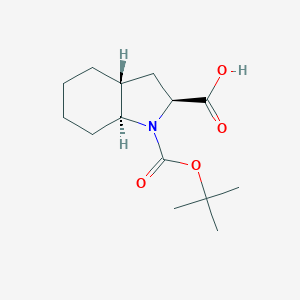
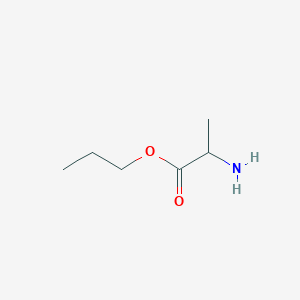
![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)
